tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a cyano group, and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Dihydropyrimidinone Moiety: This step may involve the condensation of urea or thiourea with a β-keto ester.
Addition of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Final Coupling: The tert-butyl ester group is often introduced in the final step to protect the carboxylate functionality.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dihydropyrimidinone moiety.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate: Lacks the cyano group.
Tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxamide: Has an amide group instead of the ester.
Uniqueness
The presence of the cyano group and the specific arrangement of functional groups in tert-butyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H20N4O4 |
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Molecular Weight |
320.34 g/mol |
IUPAC Name |
tert-butyl 4-(5-cyano-2,4-dioxopyrimidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O4/c1-15(2,3)23-14(22)18-6-4-11(5-7-18)19-9-10(8-16)12(20)17-13(19)21/h9,11H,4-7H2,1-3H3,(H,17,20,21) |
InChI Key |
AHWIODMSIDAMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
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